![molecular formula C21H24N2O5 B2988870 苄基(2-(苯并[d][1,3]二噁烷-5-基)-2-吗啉乙基)氨基甲酸酯 CAS No. 887218-10-2](/img/structure/B2988870.png)

苄基(2-(苯并[d][1,3]二噁烷-5-基)-2-吗啉乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

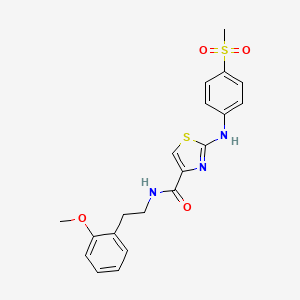

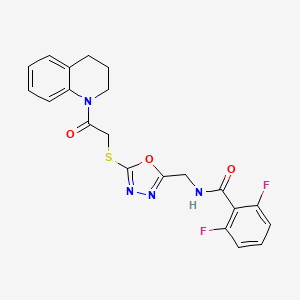

“Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate” is a compound that can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . The synthesis involved the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as X-ray crystallography . For example, the crystal structure of 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, a compound with a similar structure, has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the transformation of diselenide into various synthetically important unsymmetrical monoselenides was achieved by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the thermal decomposition behavior of a similar compound was studied by thermogravimetric analysis .科学研究应用

有机合成

在有机合成的领域,一项研究重点介绍了相关氨基甲酸酯在Au(I)催化的 N-丙烯基氨基甲酸酯分子内氢胺化中的应用,该方法可有效地形成哌啶衍生物。此过程对于创建氧杂环和氮杂环非常有效,展示了类似氨基甲酸酯在合成具有高选择性和产率的复杂有机分子中的潜在用途 (Zhang 等,2006)。

材料科学

在材料科学中,与查询化合物密切相关的咔唑衍生物已被合成并研究其作为发光二极管 (LED) 中的电致发光材料的潜力。这些化合物表现出高热稳定性和无定形性质,使其适用于电子器件中的应用。它们在构建具有出色亮度的绿色发光器件中的效用已得到证实,表明苄基氨基甲酸酯衍生物在开发新型电致发光材料中的潜力 (Thomas 等,2001)。

作用机制

Target of Action

Related compounds have been found to target beta-lactamase in organisms like pseudomonas aeruginosa and serratia marcescens .

Mode of Action

It is known that benzyl carbamate derivatives are used as a protected form of ammonia in the synthesis of primary amines . This suggests that the compound may interact with its targets by releasing ammonia, which can then participate in various biochemical reactions.

Pharmacokinetics

Related compounds are known to be soluble in organic solvents and moderately soluble in water , which could influence its bioavailability.

Result of Action

Related compounds have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and more .

未来方向

The future directions in the research of similar compounds involve the synthesis and evaluation of novel organoselenides due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, these compounds have been found to exhibit a wide spectrum of biological activities, stimulating widespread research efforts aimed at the synthesis and evaluation of novel organoselenides .

生化分析

Biochemical Properties

Based on its structural similarity to other compounds, it can be hypothesized that it may interact with enzymes and proteins in the body

Cellular Effects

It is possible that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro and in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

The effects of different dosages of Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that the compound could interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

benzyl N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c24-21(26-14-16-4-2-1-3-5-16)22-13-18(23-8-10-25-11-9-23)17-6-7-19-20(12-17)28-15-27-19/h1-7,12,18H,8-11,13-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEONJGBMVKFBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)OCC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2988790.png)

![1-Ethynyl-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2988803.png)

![3-[(Dimethylsulfamoylamino)methyl]-5-(furan-3-yl)pyridine](/img/structure/B2988805.png)

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988808.png)